5-(4-chlorophenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
“N-(2-benzoyl-1-benzofuran-3-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide” is a complex organic compound that features a benzofuran, chlorophenyl, and oxazole moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-benzoyl-1-benzofuran-3-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives.
Introduction of the Benzoyl Group: Friedel-Crafts acylation can be used to introduce the benzoyl group onto the benzofuran ring.
Synthesis of the Oxazole Ring: This can be done through cyclization reactions involving nitriles and aldehydes.
Coupling Reactions: The final step often involves coupling the benzofuran and oxazole intermediates with the chlorophenyl group under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the oxazole ring or the benzoyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the chlorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Potential candidate for the development of new pharmaceuticals targeting specific diseases.
Diagnostic Agents: Use in the development of diagnostic imaging agents.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex organic molecules.
Polymer Science: Possible applications in the synthesis of specialized polymers.
Mechanism of Action
The mechanism of action for “N-(2-benzoyl-1-benzofuran-3-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide” would depend on its specific application. For example:
Enzyme Inhibition: The compound might inhibit enzyme activity by binding to the active site or allosteric site.
Receptor Binding: It could exert its effects by binding to specific receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-1-benzofuran-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide
- N-(2-benzoyl-1-benzofuran-3-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Uniqueness
- Structural Features : The presence of the chlorophenyl group distinguishes it from other similar compounds.
- Biological Activity : Differences in biological activity due to the specific substituents on the phenyl ring.
Properties
Molecular Formula |
C25H15ClN2O4 |
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Molecular Weight |
442.8 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H15ClN2O4/c26-17-12-10-15(11-13-17)21-14-19(28-32-21)25(30)27-22-18-8-4-5-9-20(18)31-24(22)23(29)16-6-2-1-3-7-16/h1-14H,(H,27,30) |
InChI Key |
RXGPTKHXDAERIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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